molecular formula C16H12O6 B600474 2'-Hydroxybiochanin A CAS No. 32884-35-8

2'-Hydroxybiochanin A

Cat. No. B600474
CAS RN: 32884-35-8
M. Wt: 300.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-hydroxybiochanin A is a methoxyisoflavone in which the methoxy group is located at position 4' together with three additional hydroxy substituents at positions 2' 5 and 7. It has a role as a plant metabolite and an apoptosis inducer. It is a methoxyisoflavone, a member of 7-hydroxyisoflavones, a member of 2'-hydroxyisoflavones and a member of 4'-methoxyisoflavones.
This compound is a natural product found in Dalbergia parviflora, Ficus nymphaeifolia, and other organisms with data available.

Scientific Research Applications

RNA Structure Analysis

2'-Hydroxybiochanin A plays a role in RNA structure analysis. The technique of Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry utilizes 2'-hydroxyl groups in RNA for studying nucleotide structure and dynamics in biological environments. This method facilitates understanding RNA dynamics and interpreting SHAPE data in various technologies (McGinnis et al., 2012); (Merino et al., 2005).

Hydroxylation in Gene Expression and Cancer

Hydroxylation, generally catalyzed by enzymes dependent on 2-oxoglutarate (2OG), plays a crucial role in gene expression and growth. This compound, as a hydroxylated compound, can be part of the broader study of these modifications, which have implications in cancer research (Ploumakis & Coleman, 2015).

2-Oxoglutarate-Dependent Oxygenases

2'-Hyydroxybiochanin A's involvement in reactions catalyzed by 2-oxoglutarate-dependent oxygenases (2OGXs) is significant. These enzymes are known for diverse oxidative reactions and are studied for their roles in plant and animal development, transcriptional regulation, and secondary metabolite biosynthesis, including those with medicinal importance (Islam et al., 2018).

Biomedical Applications

In the biomedical field, this compound has shown potential in improving insulin sensitivity and controlling hyperglycemia in type 2 diabetes. Its effects on SIRT1 expression in pancreatic tissue are particularly noteworthy (Oza & Kulkarni, 2018).

Electrochemical Analysis

The electrochemical behavior of this compound has been studied for its potential applications in various fields. Understanding its electrochemical properties can lead to developments in analytical chemistry and possibly in the pharmaceutical industry (Popa & Diculescu, 2013).

Novel Enzyme Identification

In the area of metabolic engineering, identifying enzymes that catalyze hydroxylation, such as those acting on this compound, is crucial. This research can lead to the creation of alternative pathways for microbial production of important natural products (Dai et al., 2019).

Hydroxy Fatty Acids Production

This compound can also be relevant in studies focused on the production of hydroxy fatty acids, which have wide applications in the chemical, food, and cosmetic industries. These studies emphasize the role of microbial enzymes in synthesizing hydroxy fatty acids (Kim & Oh, 2013).

Regioselective and Stereoselective Hydroxylation

The role of this compound in regioselective and stereoselective hydroxylation is vital, especially in the synthesis of hydroxyl amino acids. These processes have significant industrial applications in the pharmaceutical and fine chemical industries (Jing et al., 2021).

Enzymatic Functionalization of C-H Bonds

This compound may be involved in the study of enzymatic functionalization of carbon-hydrogen bonds. This research has implications in developing new catalytic methods for efficient synthesis of complex molecules (Lewis et al., 2011).

Diagnostic and Monitoring in Glioma

This compound could be involved in monitoring isocitrate dehydrogenase-mutant glioma, as studies show the detection of 2-hydroxyglutarate in these tumors can be linked to tumor volume and cellularity (de la Fuente et al., 2016).

properties

IUPAC Name

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-9-2-3-10(12(18)6-9)11-7-22-14-5-8(17)4-13(19)15(14)16(11)20/h2-7,17-19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVXMDBOINMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314873
Record name 2′-Hydroxybiochanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32884-35-8
Record name 2′-Hydroxybiochanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32884-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Hydroxybiochanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.